molecular formula C6H9F4NO2 B3031257 (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid CAS No. 2173637-39-1

(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3031257
CAS No.: 2173637-39-1
M. Wt: 203.13
InChI Key: UYIMXDUXSJWJOJ-PGMHMLKASA-N
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Description

“(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a compound that involves two key components: (2R)-2-(fluoromethyl)azetidine and trifluoroacetic acid. Trifluoroacetic acid (TFA) is an important building block in the synthesis of pharmaceuticals, agrochemicals, and performance products . It is a precursor to many fluorinated compounds and is widely used in peptide synthesis and other organic transformations . On the other hand, azetidines, such as (2R)-2-(fluoromethyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the trifluoromethylation of carbon-centered radical intermediates . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound involves a trifluoromethyl group and an azetidine ring. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The chemical reactions involving this compound include the trifluoromethylation of carbon-centered radical intermediates . Hydrothermal processing in compressed liquid water degrades TFA at relatively mild conditions, initially yielding gaseous products, such as CHF3 and CO2 .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is not hydrophobic, is a strong acid, and is highly soluble in water . It has a low water octanol partition coefficient KOW, about 2000 times lower than PFOA . In water, it will be present as the perfluorocarboxylate CF3COO- .

Scientific Research Applications

Synthesis of N-Aryl β-Amino Alcohols

Trifluoroacetic acid (TFA) has been employed in the synthesis of medicinally important N-aryl β-amino alcohol derivatives, utilizing a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This method also enables the production of N-aryl γ-amino alcohol derivatives using azetidines (Roy, Baviskar, & Biju, 2015).

Study of Ion Transport in Plants

Azetidine 2-carboxylic acid has been used to explore the relationship between protein synthesis and ion transport in plants. This research found that azetidine inhibits the release of ions to the xylem of barley roots, suggesting its impact on the process of ion release from symplast to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Synthesis of Constrained Azaheterocycles

Research has demonstrated the synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, which are a new class of constrained azaheterocycles. These azetidines showed different reactivity compared to those with other electron-withdrawing groups at C2 (Kenis, D’hooghe, Verniest, Dang Thi, Pham The, Van Nguyen, & de Kimpe, 2012).

Development of Fluorinated Compounds

A nickel-catalyzed dicarbofunctionalization process was developed for the synthesis of fluorinated compounds, including pyrrolidines and azetidines, which have applications in life sciences. This method offers efficient access to functionalized azetidines, important in pharmacological studies (Xu, Cheng, Luo, Wang, & Zhang, 2020).

PET Imaging of Central nAChRs

2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been identified as a potent ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. It is used in positron emission tomography (PET) imaging of central nAChRs, providing insights into brain receptor function and potential applications in neurological research (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).

Optical Detection of Carbon Dioxide

N-fused aza-indacene-based fluorophores were synthesized using trifluoroacetic acid and demonstrated potential as optical-based chemosensors for detecting dissolved carbon dioxide gas (Ishida, Kim, Choi, Yoon, Kim, & Sessler, 2013).

Antibacterial Agents

Research on 7-azetidinylquinolones showed that the stereochemistry of azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy of antibacterial agents (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

Safety and Hazards

While the US EPA does not currently regulate TFA, its chemical similarity to other PFCAs and its simple molecular structure make it a suitable model compound for studying the destruction of PFAS . TFA does not bioconcentrate in aquatic organisms and does not biomagnify in the food chain, and TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . A proposed TFA degradation mechanism motivates additional work to generalize the hydrothermal reaction pathways to other PFCAs . The future directions in this field will likely focus on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

Properties

IUPAC Name

(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMXDUXSJWJOJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173637-39-1
Record name Azetidine, 2-(fluoromethyl)-, (2R)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173637-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

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